molecular formula C26H28N4S B2801241 3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea CAS No. 850933-39-0

3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea

Cat. No.: B2801241
CAS No.: 850933-39-0
M. Wt: 428.6
InChI Key: LYJWAXMEJMFSNI-UHFFFAOYSA-N
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Description

The compound 3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea is a thiourea derivative featuring a 2,4-dimethylphenyl group, a 2-methylindole moiety linked via an ethyl chain, and a pyridin-4-ylmethyl substituent.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-4-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4S/c1-18-8-9-24(19(2)16-18)29-26(31)30(17-21-10-13-27-14-11-21)15-12-22-20(3)28-25-7-5-4-6-23(22)25/h4-11,13-14,16,28H,12,15,17H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJWAXMEJMFSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=NC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,4-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-[(pyridin-4-yl)methyl]thiourea represents a novel class of thiourea derivatives that have garnered attention due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Thiourea derivatives are characterized by the presence of a thiourea functional group (NHC(=S)NH-NH-C(=S)-NH-), which is known for its ability to engage in hydrogen bonding and interact with various biological targets. The specific compound can be synthesized through a multi-step process involving the reaction of isothiocyanates with amines, followed by further modifications to introduce the indole and pyridine moieties.

Antimicrobial Activity

Thiourea derivatives have been widely studied for their antimicrobial properties. The compound under consideration has shown significant activity against various pathogens:

  • Gram-positive Bacteria : Studies indicate that thiourea derivatives exhibit selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. For instance, a related study demonstrated that certain thioureas had minimum inhibitory concentrations (MICs) as low as 8 µg/mL against resistant strains .
  • Antifungal Activity : The compound has potential antifungal properties, particularly against drug-resistant strains of Candida. In vitro tests revealed that some derivatives achieved MIC values lower than those of standard antifungal agents like fluconazole .
Pathogen Type Activity MIC (µg/mL) Reference
Gram-positive BacteriaEffective8
Drug-resistant FungiSignificant< 64

Anticancer Activity

The anticancer potential of thiourea derivatives is another area of significant interest. Research has shown that the compound can inhibit the proliferation of various cancer cell lines:

  • Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). Some derivatives demonstrated IC50 values in the micromolar range, indicating potent activity .
  • Mechanism of Action : The mechanism by which thiourea derivatives exert their anticancer effects often involves apoptosis induction and cell cycle arrest. For example, one study reported that a related derivative induced apoptosis in a dose-dependent manner while inhibiting tubulin polymerization .
Cancer Cell Line IC50 (µM) Mechanism Reference
HeLa0.52Apoptosis
MCF-70.34Cell cycle arrest
HT-290.86Tubulin inhibition

Other Biological Activities

In addition to antimicrobial and anticancer effects, thiourea compounds have shown promise in other areas:

  • Antioxidant Activity : Some studies have highlighted the antioxidant potential of thiourea derivatives, with specific compounds demonstrating strong reducing capabilities against free radicals .
  • Antiprotozoal Activity : Recent findings suggest that certain thioureas exhibit antiprotozoal activity against Leishmania species, with promising IC50 values indicating effective treatment options for leishmaniasis .

Case Studies

  • Antimicrobial Efficacy Against Resistant Strains : A study conducted on a series of thiourea derivatives revealed that specific compounds effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with MIC values significantly lower than those for conventional antibiotics .
  • Anticancer Mechanisms in Indole Derivatives : Research focusing on indole-containing thiourea derivatives showed that they could target multiple pathways involved in cancer progression, including those related to angiogenesis and cellular signaling pathways .

Scientific Research Applications

Molecular Formula

  • C27H29N3O3S

Molecular Weight

  • 475.6 g/mol

Structural Characteristics

The compound features a complex structure that includes a thiourea moiety, which is often associated with diverse biological activities. The presence of the dimethylphenyl and pyridinyl groups enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have been synthesized and evaluated for their efficacy against various strains of bacteria and fungi.

Case Study: Antibacterial Efficacy

A study on thiazole derivatives, which share structural similarities with thiourea compounds, revealed that certain derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The structure-activity relationship (SAR) indicated that specific substitutions on the thiourea scaffold could enhance antibacterial potency .

Anticancer Potential

Thiourea derivatives have also been investigated for their anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been a focal point of research.

Case Study: Cytotoxic Activity

In vitro studies have shown that certain thiourea compounds possess cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The SAR analysis suggested that modifications in the phenyl and indole groups significantly influenced their antiproliferative activity .

Neurological Effects

The potential of thiourea derivatives in treating neurological disorders has been explored, particularly regarding their effects on neurotransmitter systems.

Case Study: Neuroprotective Properties

Research indicates that compounds with similar structures may exhibit neuroprotective effects by modulating the activity of neurotransmitters such as serotonin and dopamine. These findings suggest a promising avenue for developing treatments for conditions like depression and anxiety disorders .

Comprehensive Data Table

Application Area Activity Cell Lines/Organisms Tested Key Findings
AntimicrobialBactericidalMRSA, E. faeciumPotent activity against drug-resistant strains
AnticancerCytotoxicMCF-7, DU145Significant inhibition of cell proliferation
NeurologicalNeuroprotectiveVarious neurotransmitter systemsModulation of serotonin/dopamine pathways

Chemical Reactions Analysis

Heterocyclization Reactions

Thioureas often undergo cyclization with α-halocarbonyl compounds to form thiazole or imidazole derivatives. For the target compound, reaction with phenacyl bromides or ethyl bromoacetate under basic conditions (e.g., sodium acetate in acetic acid) could yield thiazolidine or thiazole systems (Fig. 1A) .

Key Reaction Conditions

ReactantConditionsProduct TypeReference
Phenacyl bromideNaOAc, glacial acetic acid, 70–80°CThiazolidin-2-imine
Ethyl bromoacetateKOH, ethanol, refluxThiazol-2-one

This reactivity is driven by the nucleophilic thiourea sulfur attacking the α-carbon of the halogenated carbonyl, followed by cyclization and elimination of HX .

Nucleophilic Substitution at the Thiourea Core

The thiourea group can act as a nucleophile in reactions with electrophilic agents. For example:

  • Alkylation : Reaction with methyl iodide or benzyl chloride in the presence of a base (e.g., K₂CO₃) would yield S-alkylated derivatives.

  • Acylation : Treatment with acetyl chloride forms S-acetyl intermediates, which may rearrange under thermal conditions .

Example Reaction:

Thiourea+CH3IBaseS-Methyl thiourea+HI\text{Thiourea} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{S-Methyl thiourea} + \text{HI}

This reaction is typically performed in polar aprotic solvents (e.g., DMF) at room temperature .

Tautomerism and Acid-Base Behavior

The compound likely exhibits thione-thiol tautomerism (Fig. 1B), influenced by pH and solvent. Infrared spectroscopy (IR) of analogous thioureas shows ν(S–H) stretches at 2430–2500 cm⁻¹ in thiol forms, while thione tautomers display strong ν(C=S) bands near 1250 cm⁻¹ . Protonation at the pyridinyl nitrogen (pKa ~4–5) may further modulate reactivity .

Metal Complexation

Thioureas are known to coordinate transition metals (e.g., Cu(II), Pd(II)) via the sulfur and nitrogen atoms. For this compound, potential complexes include:

  • Cu(II) Complexes : Square planar geometry, with ligand displacement at the thiourea S and pyridinyl N .

  • Pd(II) Catalysis : Acts as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stoichiometry and Stability

Metal IonLigand RatioStability Constant (log β)
Cu²⁺1:212.5 ± 0.3
Pd²⁺1:18.9 ± 0.2

Data inferred from analogous arylthiourea-metal complexes .

Oxidation and Reduction

  • Oxidation : Treatment with H₂O₂ or KMnO₄ oxidizes the thiourea group to urea or sulfonic acid derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the C=S bond to C–SH, though steric hindrance from the 2,4-dimethylphenyl group may slow kinetics .

Biological Activity Modulation via Structural Analogs

While not a direct reaction, structural modifications of related thioureas (e.g., halogenation at the indole or pyridine rings) enhance antimicrobial or anticancer activity. For example:

  • Bromination : Increases lipophilicity and membrane penetration (MIC reduced by 50% in antifungal assays) .

  • Methoxy substitution : Improves solubility and pharmacokinetics .

Figures

Fig. 1A : Proposed heterocyclization with α-bromoketones.
Fig. 1B : Thione-thiol tautomerism equilibrium.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea

  • Substituents : 4-Fluorophenyl, unsubstituted indol-3-yl.
  • Molecular Weight : ~327.4 g/mol (calculated).
  • Activity : Exhibits anti-HIV-1 activity with an EC50 of 5.45 µg/mL , attributed to hydrogen bonding with Lys101 and π-π stacking with Trp229/Tyr181 in HIV-1 reverse transcriptase .
  • Comparison : The target compound replaces the 4-fluorophenyl with a 2,4-dimethylphenyl group, which may enhance hydrophobic interactions but reduce polarity. The addition of a pyridinylmethyl group could introduce new binding interactions (e.g., hydrogen bonding via the pyridine nitrogen).

N'-tert-Butyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-N-[(pyridin-4-yl)methyl]thiourea

  • Substituents : tert-Butyl, 2-methylindol-3-yl, pyridin-4-ylmethyl.
  • Molecular Weight : 380.55 g/mol .
  • Activity: No biological data reported.
  • Comparison : The tert-butyl group in this compound contrasts with the 2,4-dimethylphenyl group in the target compound. tert-Butyl’s bulkiness may reduce solubility, whereas the dimethylphenyl group balances lipophilicity and steric effects. Both compounds share the pyridinylmethyl and indole motifs, suggesting similar binding modes.

1-[2-(5-Fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea (CAS 687579-14-2)

  • Substituents : 2-Methoxyphenyl, 5-fluoro-2-methylindol-3-yl, pyridin-4-ylmethyl.
  • Molecular Weight : ~461.6 g/mol (calculated).
  • Activity: No reported data.
  • The 2-methoxyphenyl group (electron-donating) contrasts with the target’s 2,4-dimethylphenyl (electron-neutral), which may alter π-π stacking or substrate selectivity .

Data Table: Key Comparative Properties

Compound Name Substituents (R1/R2/R3) Molecular Weight (g/mol) EC50 (Anti-HIV-1) Key Interactions
Target Compound 2,4-Dimethylphenyl, 2-methylindol-3-yl, pyridin-4-ylmethyl 428.6 (calculated) N/A Hypothesized hydrophobic/π-π interactions
1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea 4-Fluorophenyl, indol-3-yl 327.4 5.45 µg/mL Lys101 H-bond, Trp229/Tyr181 π-π
N'-tert-Butyl analogue tert-Butyl, 2-methylindol-3-yl, pyridin-4-ylmethyl 380.55 N/A N/A
CAS 687579-14-2 2-Methoxyphenyl, 5-fluoro-2-methylindol-3-yl, pyridin-4-ylmethyl 461.6 N/A Potential enhanced H-bonding

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